molecular formula C18H14F3N3OS2 B2368559 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-32-5

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2368559
CAS RN: 392301-32-5
M. Wt: 409.45
InChI Key: HJOOIIKQNOBGBB-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles : These compounds are prepared through reactions with DMSO and electrophilic reagents, showcasing a method for synthesizing thiadiazoles, which could imply potential synthetic routes or intermediates for similar compounds like 4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Takikawa et al., 1985).

Anticancer Activity

  • Microwave-Assisted Synthesis and Anticancer Evaluation : A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups, synthesized under microwave irradiation, reported promising anticancer activity against various human cancer cell lines. This indicates the therapeutic potential of compounds within this chemical class (Tiwari et al., 2017).

Molecular Aggregation and Solvent Effects

  • Spectroscopic and Theoretical Studies of Fluorescence Effects : Research on the fluorescence effects of thiadiazole derivatives in aqueous solutions highlights the influence of molecular aggregation and charge transfer effects. This is crucial for understanding the photophysical properties of thiadiazole derivatives (Matwijczuk et al., 2018).

  • Effect of Solvent Polarizability on the Keto/Enol Equilibrium : This study explores how solvent polarizability impacts the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group, revealing insights into the solvatochromic properties of such compounds (Matwijczuk et al., 2017).

Nematocidal Activity

  • Design, Synthesis, and Nematocidal Activity Evaluation : A series of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities, indicating the agricultural applications of thiadiazole derivatives (Liu et al., 2022).

properties

IUPAC Name

4-methyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-2-6-13(7-3-11)15(25)22-16-23-24-17(27-16)26-10-12-4-8-14(9-5-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOOIIKQNOBGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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